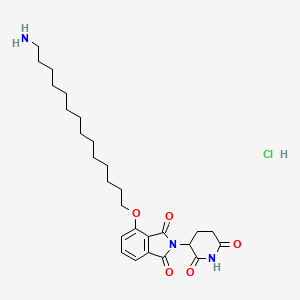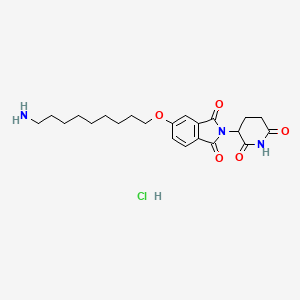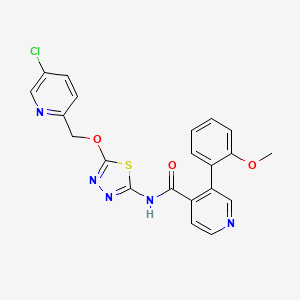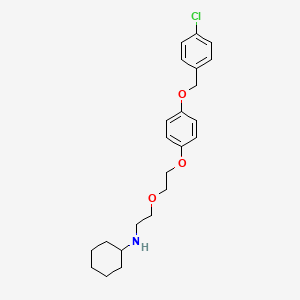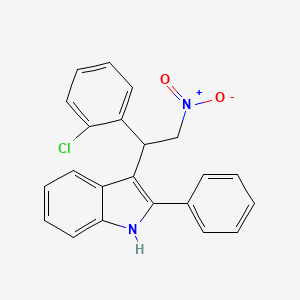
CB1R Allosteric modulator 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB1R Allosteric modulator 3 is a compound that modulates the activity of the cannabinoid receptor type 1 (CB1R). The CB1R is a G-protein-coupled receptor that plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood. Allosteric modulators like this compound bind to a site distinct from the orthosteric site (where endogenous ligands bind) and modulate the receptor’s activity, either enhancing or inhibiting its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB1R Allosteric modulator 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods involve organic synthesis techniques such as condensation reactions, cyclization, and purification steps like chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for the safe handling and disposal of chemical reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
CB1R Allosteric modulator 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
CB1R Allosteric modulator 3 has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tool to study the structure and function of the CB1R and its interactions with other molecules.
Biology: Helps in understanding the physiological roles of the CB1R in various biological processes.
Medicine: Potential therapeutic applications in treating conditions like pain, obesity, and neurodegenerative disorders by modulating the activity of the CB1R.
Industry: Used in the development of new drugs targeting the CB1R, improving the efficacy and safety of treatments
Mechanism of Action
CB1R Allosteric modulator 3 exerts its effects by binding to an allosteric site on the CB1R, distinct from the orthosteric site where endogenous ligands bind. This binding modulates the receptor’s activity, either enhancing or inhibiting its function. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the inhibition of β-Arrestin, which are crucial for the receptor’s signaling and regulatory functions .
Comparison with Similar Compounds
CB1R Allosteric modulator 3 can be compared with other similar compounds, such as:
Org27569: A positive allosteric modulator of the CB1R that enhances the affinity of orthosteric agonists but inhibits their efficacy.
GAT591 and GAT593: Positive allosteric modulators of the CB1R with potential therapeutic applications in treating neurological and immune disorders
This compound is unique in its specific binding affinity and modulatory effects on the CB1R, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H17ClN2O2 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-16(19)18(14-25(26)27)21-17-11-5-7-13-20(17)24-22(21)15-8-2-1-3-9-15/h1-13,18,24H,14H2 |
InChI Key |
FWEGGBUXRLCEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


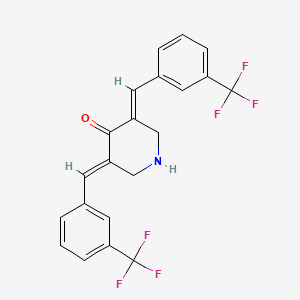

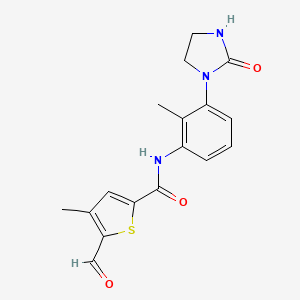
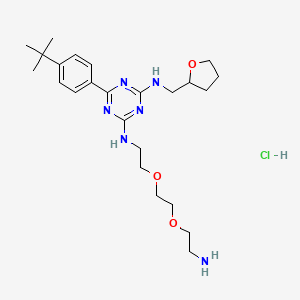
![5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10861391.png)

![4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid](/img/structure/B10861409.png)

